N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide is a complex organic compound that features a benzodioxole ring, an indole moiety, and a sulfonylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and indole intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the benzodioxole or indole rings.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a ligand in receptor binding studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)undecanamide
- 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile
- N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide is unique due to the presence of the sulfonylacetamide group, which can impart distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the benzodioxole or indole rings.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5S/c25-17-5-3-4-16(10-17)12-27-13-23(19-6-1-2-7-20(19)27)33(29,30)14-24(28)26-18-8-9-21-22(11-18)32-15-31-21/h1-11,13H,12,14-15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJIONYVMLDFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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